molecular formula C17H13F3N4 B1195815 4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine

4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B1195815
M. Wt: 330.31 g/mol
InChI Key: JUYPHOHITMKBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a member of pyrimidines.

Scientific Research Applications

  • Polyimide Synthesis and Characterization : This compound has been used in the synthesis of novel polyimides, which are known for their high thermal stability, good mechanical properties, and low dielectric constants. These polyimides exhibit excellent solubility in polar solvents and can form strong, flexible films with high thermal stability and good optical transparency (Ma et al., 2010, Journal of Fluorine Chemistry).

  • Enhancement of Material Properties : Research has shown that incorporating the pyrimidinamine derivative into polyimides results in materials with desirable properties like higher solubility, good thermal stability, and outstanding mechanical properties. This makes them suitable for various advanced applications, including in the microelectronics industry (Wang et al., 2008, Journal of Fluorine Chemistry).

  • Development of Organosoluble Polyimides : Studies have demonstrated the synthesis of novel organosoluble polyimides, leveraging the compound's unique structure to enhance solubility and thermal stability. These polyimides show promise in various industrial applications due to their strong and flexible nature (Liu et al., 2002, Journal of Polymer Science Part A).

  • Exploration in Optical and Electronic Applications : The compound has been used in the design of fluorescent polyimides, indicating its potential in optical and electronic applications. The resulting materials show high solubility, excellent thermal stability, and strong fluorescence intensity, highlighting their suitability for high-tech optoelectronic applications (Huang et al., 2012, Designed Monomers and Polymers).

properties

Product Name

4-phenyl-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine

Molecular Formula

C17H13F3N4

Molecular Weight

330.31 g/mol

IUPAC Name

4-phenyl-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H13F3N4/c18-17(19,20)15-9-14(13-6-2-1-3-7-13)23-16(24-15)22-11-12-5-4-8-21-10-12/h1-10H,11H2,(H,22,23,24)

InChI Key

JUYPHOHITMKBLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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